1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Overview
Description
1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a fluorophenoxyacetyl group and a carboxylic acid group
Mechanism of Action
Target of Action
A structurally similar compound, isonipecotic acid, is known to act as a partial agonist of the gaba a receptor . The GABA A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Mode of Action
If we consider the action of isonipecotic acid, it can be inferred that 1-(2-(2-fluorophenoxy)acetyl)piperidine-4-carboxylic acid might interact with its target receptor (possibly gaba a receptor) and modulate its activity . This interaction could potentially result in changes in the receptor’s conformation and function, affecting the flow of ions across the cell membrane and thus influencing neuronal excitability.
Biochemical Pathways
If it acts similarly to isonipecotic acid, it may influence the gabaergic neurotransmission pathway . This could potentially affect downstream effects such as neuronal excitability, synaptic transmission, and overall neural network activity.
Result of Action
If it acts on the gaba a receptor like isonipecotic acid, it could potentially alter neuronal excitability and synaptic transmission, leading to changes in neural network activity .
Biochemical Analysis
Biochemical Properties
1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a partial agonist of the GABA A receptor . This interaction is crucial as it modulates the inhibitory neurotransmission in the central nervous system. Additionally, the compound’s interaction with other proteins and enzymes involved in metabolic pathways can influence various biochemical processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the GABA A receptor can alter neuronal signaling, leading to changes in neurotransmitter release and synaptic plasticity . Furthermore, the compound’s impact on gene expression can result in the upregulation or downregulation of specific genes, affecting cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABA A receptor, acting as a partial agonist . This binding leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and inhibition of neuronal firing. Additionally, the compound may interact with other enzymes and proteins, leading to their inhibition or activation, which can further influence cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmission and improvement in cognitive function . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism can influence metabolic flux and metabolite levels, affecting overall cellular function . Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects. Understanding the transport and distribution mechanisms of this compound can aid in the development of targeted drug delivery systems.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Fluorophenoxyacetyl Intermediate: The initial step involves the reaction of 2-fluorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-fluorophenoxy)acetyl chloride.
Coupling with Piperidine: The intermediate is then reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Comparison with Similar Compounds
1-(2-(2-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperidine derivatives like piperidine-4-carboxylic acid, 1-(2-phenoxyacetyl)piperidine-4-carboxylic acid.
Uniqueness: The presence of the fluorophenoxy group imparts unique electronic and steric properties, enhancing its binding affinity and specificity for certain targets.
Properties
IUPAC Name |
1-[2-(2-fluorophenoxy)acetyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-3-1-2-4-12(11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWJIJZLQVKDTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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